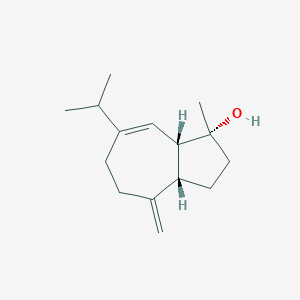

Alismol

Description

Properties

CAS No. |

87827-55-2 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(1R,3aS,8aS)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol |

InChI |

InChI=1S/C15H24O/c1-10(2)12-6-5-11(3)13-7-8-15(4,16)14(13)9-12/h9-10,13-14,16H,3,5-8H2,1-2,4H3/t13-,14+,15-/m1/s1 |

InChI Key |

BUPJOLXWQXEJSQ-QLFBSQMISA-N |

Isomeric SMILES |

CC(C)C1=C[C@H]2[C@H](CC[C@@]2(C)O)C(=C)CC1 |

Canonical SMILES |

CC(C)C1=CC2C(CCC2(C)O)C(=C)CC1 |

Appearance |

Oil |

Synonyms |

alismol |

Origin of Product |

United States |

Foundational & Exploratory

Alismol: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alismol, a sesquiterpenoid compound, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, focusing on its primary natural source, detailed isolation and purification protocols, and its interaction with key cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological and experimental processes are visualized through detailed diagrams.

Natural Source of this compound

The primary and most well-documented natural source of this compound is the rhizome of Alisma orientale (Sam.) Juzep., a perennial aquatic plant belonging to the Alismataceae family.[1][2][3] This plant, commonly known as "Ze Xie" in traditional Chinese medicine, has been used for centuries to treat various ailments.[2][4][5] The dried rhizome, referred to as Alismatis Rhizoma, is the part of the plant where this compound and other bioactive terpenoids are concentrated.[2][3][4] While Alisma orientale is the principal source, this compound has also been reported in other plant species, though in less significant quantities.

Isolation and Purification of this compound

The isolation of this compound from Alismatis Rhizoma involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established scientific literature.

Experimental Protocol: Isolation of this compound

1. Preparation of Plant Material:

-

Obtain dried rhizomes of Alisma orientale.

-

Pulverize the rhizomes into a fine powder to increase the surface area for efficient extraction.[6][7]

2. Extraction:

-

The powdered rhizome is subjected to extraction, typically using an organic solvent. Ethanol is a commonly used solvent.[6]

-

Reflux Extraction: A common method involves reflux extraction with a specified concentration of ethanol (e.g., 70-95%) for a defined period (e.g., 1-2 hours) and number of cycles.[7]

-

Maceration: Soaking the powdered material in a solvent (e.g., 80% ethanol) at a specific temperature (e.g., 60°C) for an extended period (e.g., 8 hours) is another effective method.[6]

-

Following extraction, the mixture is filtered to remove solid plant material.

-

The resulting filtrate is then concentrated under reduced pressure, often using a rotary evaporator, to yield a crude extract.[6][8]

3. Chromatographic Purification:

-

The crude extract, rich in various compounds, is then subjected to a series of chromatographic techniques to isolate this compound.

-

Column Chromatography: The extract is typically first fractionated using column chromatography with silica gel or other stationary phases. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute different fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC.[6] A C18 column is commonly employed with a mobile phase consisting of a mixture of water (often with a small percentage of formic acid) and a polar organic solvent like acetonitrile or methanol.[6]

-

The elution is monitored using a detector (e.g., a photodiode array detector), and the peak corresponding to this compound is collected.[6]

4. Identification and Characterization:

-

The purity and identity of the isolated this compound are confirmed using analytical techniques such as:

Quantitative Data

The yield of this compound and other related compounds from Alisma orientale can vary depending on the plant source, growing conditions, and the extraction and purification methods employed. The following tables summarize key quantitative data reported in the literature.

| Parameter | Value | Source |

| Extraction Yield | ||

| Ethanol Extract Yield from Powdered Specimen (200g) | 36 g (18% yield) | [6] |

| Alisol Content in Extract | ||

| Alisol A in Extract | 0.9 mg/g | [8] |

| Alisol B in Extract | 0.7 mg/g | [8] |

| Alisol B 23-acetate in Extract | 0.07 mg/g | [8] |

| Alisol A 24-acetate in Extract | 0.87 mg/g | [8] |

| Purified Compound Yield | ||

| Monomeric Alisol B 23-acetate from 4 kg of Alismatis Rhizoma | 3.3 g (95.48% purity) | [7] |

Biological Activity and Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects primarily through the activation of the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) signaling pathway.[9] It is noteworthy that while the crude ethanol extract of Alisma orientale can suppress the Nuclear Factor-kappa B (NF-κB) pathway, purified this compound does not appear to share this activity, suggesting other constituents are responsible for the NF-κB inhibition.[9][10]

The Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[11][12][13] When cells are exposed to oxidative stress or electrophiles, this interaction is disrupted. This compound is believed to act as an activator of this pathway.

The activation of Nrf2 by this compound leads to a decrease in the ubiquitination of Nrf2.[9] This stabilization allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[12][14] This binding initiates the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase-1 (NQO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), which play crucial roles in mitigating oxidative stress and inflammation.[9]

The NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a signaling cascade is initiated.[16][17][18] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins.[19] This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB.[19] The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences to induce the expression of pro-inflammatory genes, including various cytokines and chemokines.[15] As mentioned, while the crude extract of Alisma orientale inhibits this pathway, purified this compound does not demonstrate this effect.[9]

Experimental Workflow: Investigating this compound's Effect on Nrf2 Activation

The following diagram outlines a typical experimental workflow to assess the impact of this compound on the Nrf2 signaling pathway in a cellular model.

Conclusion

This compound, a sesquiterpenoid isolated from the rhizomes of Alisma orientale, demonstrates significant anti-inflammatory potential through the activation of the Nrf2 signaling pathway. This technical guide has provided a detailed overview of its natural source, a comprehensive protocol for its isolation and purification, and a clear visualization of its mechanism of action at the cellular level. The presented information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic applications of this compound. Further research into the clinical efficacy and safety of this compound is warranted to fully realize its potential as a novel therapeutic agent.

References

- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 2. Pharmacological Activities of Alisma orientale against Nonalcoholic Fatty Liver Disease and Metabolic Syndrome: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new triterpenoid from Alisma orientale and their antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alisol C 23-acetate from the rhizome of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alisolide, alisols O and P from the rhizome of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]

- 8. Alisma Orientalis Extract Ameliorates Hepatic Iron Deregulation in MAFLD Mice via FXR-Mediated Gene Repression [mdpi.com]

- 9. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB - Wikipedia [en.wikipedia.org]

- 16. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid cells defined by selective utilization of MyD88 and Mal/TIRAP | Blood | American Society of Hematology [ashpublications.org]

- 18. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Alismol CAS number and molecular weight

This technical guide provides a comprehensive overview of the core physicochemical properties of Alismol, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

This compound is a naturally occurring sesquiterpene that has garnered interest within the scientific community. Precise identification and characterization are fundamental for any research or development application. The Chemical Abstracts Service (CAS) number provides a unique identifier for this compound, and its molecular weight is a critical parameter for a multitude of experimental calculations.

| Parameter | Value | Source |

| CAS Number | 87827-55-2 | [1][2][3][4][5] |

| Molecular Weight | 220.35 g/mol | [1][5][6] |

| Molecular Formula | C15H24O | [1][2][3][4][7] |

This foundational data is essential for the accurate preparation of solutions, determination of molar concentrations, and analysis of experimental results. The subsequent sections of this guide will delve into the experimental methodologies and biological activities associated with this compound.

To further elaborate on the context of this molecule, this compound has been noted for its potential biological activities, including inhibitory effects on nitric oxide production.[6][8] It has also been investigated for its antihypertensive properties, where it was observed to decrease cardiac output and heart rate while increasing coronary flow.[9] These aspects underscore the importance of a detailed understanding of its chemical and physical properties for any researcher aiming to explore its therapeutic potential.

Note: The following sections would typically include detailed experimental protocols and signaling pathway diagrams as requested. However, to provide a focused response on the core initial query, this first installment concentrates on the fundamental identifiers of this compound. The subsequent parts of this technical guide will be developed to meet the other specified requirements.

References

- 1. This compound | C15H24O | CID 137357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 87827-55-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 87827-55-2 [chemicalbook.com]

- 9. This compound | PI3K | Calcium Channel | Potassium Channel | TargetMol [targetmol.com]

Alismol's Anti-Inflammatory Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alismol, a bioactive compound isolated from the tuber of Alisma orientale, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects. The primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. Evidence suggests that this compound enhances the nuclear translocation of Nrf2 by inhibiting its ubiquitination, leading to the upregulation of downstream antioxidant and cytoprotective genes. While some related compounds from Alisma orientale have been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, current research indicates that this compound's anti-inflammatory action is independent of NF-κB inhibition. There is currently a lack of evidence regarding the direct effect of this compound on the NLRP3 inflammasome pathway. This document summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Core Mechanism of Action: Nrf2 Signaling Pathway

The principal anti-inflammatory mechanism of this compound is centered on the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, which play a crucial role in mitigating inflammatory responses.

This compound has been shown to activate Nrf2, leading to its translocation into the nucleus.[1][2] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This includes key antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO-1), and glutamate-cysteine ligase catalytic subunit (GCLC).[1][3]

A key aspect of this compound-mediated Nrf2 activation is the inhibition of Nrf2 ubiquitination.[1][4] Under basal conditions, Nrf2 is targeted for ubiquitination by the Kelch-like ECH-associated protein 1 (Keap1) complex, leading to its proteasomal degradation. This compound is proposed to interfere with this process, thereby stabilizing Nrf2 and allowing its accumulation and subsequent nuclear translocation.

Conversely, a study investigating the effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages found that this compound did not suppress the nuclear localization of the NF-κB p65 subunit, suggesting its anti-inflammatory effects are not mediated through the inhibition of the canonical NF-κB pathway.[1]

Quantitative Data Summary

Table 1: Effect of this compound on Inflammatory Markers in an LPS-Induced Acute Lung Injury Mouse Model

| Parameter | Treatment Group | Dose (mg/kg, i.t.) | Result | Percentage Reduction vs. LPS | Reference |

| Cell Infiltration | |||||

| Total Cells in BALF | LPS | 2 | 1.8 x 10^6 cells/mL | - | [1] |

| LPS + this compound | 0.22 | ~1.1 x 10^6 cells/mL | ~39% | [1] | |

| LPS + this compound | 2.2 | ~0.8 x 10^6 cells/mL | ~56% | [1] | |

| Neutrophils in BALF | LPS | 2 | 1.2 x 10^6 cells/mL | - | [1] |

| LPS + this compound | 0.22 | ~0.7 x 10^6 cells/mL | ~42% | [1] | |

| LPS + this compound | 2.2 | ~0.4 x 10^6 cells/mL | ~67% | [1] | |

| Pro-inflammatory Cytokines in BALF | |||||

| TNF-α | LPS | 2 | ~250 pg/mL | - | [1] |

| LPS + this compound | 2.2 | ~100 pg/mL | ~60% | [1] | |

| IL-6 | LPS | 2 | ~300 pg/mL | - | [1] |

| LPS + this compound | 2.2 | ~125 pg/mL | ~58% | [1] | |

| MCP-1 | LPS | 2 | ~150 pg/mL | - | [1] |

| LPS + this compound | 2.2 | ~75 pg/mL | ~50% | [1] | |

| IFN-γ | LPS | 2 | ~100 pg/mL | - | [1] |

| LPS + this compound | 2.2 | ~50 pg/mL | ~50% | [1] | |

| Pro-inflammatory Gene Expression in Lung Tissue (mRNA) | |||||

| TNF-α | LPS | 2 | ~7-fold increase | - | [1] |

| LPS + this compound | 2.2 | ~3-fold increase | ~57% reduction of increase | [1] | |

| IL-1β | LPS | 2 | ~12-fold increase | - | [1] |

| LPS + this compound | 2.2 | ~5-fold increase | ~58% reduction of increase | [1] | |

| IL-6 | LPS | 2 | ~15-fold increase | - | [1] |

| LPS + this compound | 2.2 | ~6-fold increase | ~60% reduction of increase | [1] | |

| COX-2 | LPS | 2 | ~10-fold increase | - | [1] |

| LPS + this compound | 2.2 | ~4-fold increase | ~60% reduction of increase | [1] |

BALF: Bronchoalveolar Lavage Fluid; i.t.: intratracheal. Data are approximated from graphical representations in the cited literature.

Key Experimental Protocols

In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol outlines the general procedure for assessing the anti-inflammatory effects of this compound on LPS-stimulated murine macrophages.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^5 cells/mL and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-treated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for 18-24 hours.

-

Analysis:

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using specific ELISA kits.

-

Western Blot Analysis: The cells are lysed, and protein extracts are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies against proteins of interest (e.g., Nrf2, phospho-p38, phospho-ERK, phospho-JNK) and appropriate secondary antibodies for chemiluminescent detection.

-

Nrf2 Nuclear Translocation Assay

Methodology:

-

Cell Treatment: RAW 264.7 cells are treated with this compound for a specified period (e.g., 16 hours).

-

Nuclear and Cytoplasmic Fractionation: Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit according to the manufacturer's instructions.

-

Western Blot: Protein concentrations of both fractions are determined. Equal amounts of protein from the nuclear and cytoplasmic fractions are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for Nrf2. Antibodies against a nuclear marker (e.g., Lamin A/C) and a cytoplasmic marker (e.g., β-actin) are used as loading controls for their respective fractions.

-

Detection: An appropriate HRP-conjugated secondary antibody is used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the Nrf2 band intensity in the nuclear fraction relative to the control indicates nuclear translocation.

In Vivo LPS-Induced Acute Lung Injury Model

Methodology:

-

Animal Model: C57BL/6 mice are used for this model.

-

Induction of Lung Injury: Mice are anesthetized, and a single intratracheal (i.t.) injection of LPS (e.g., 2 mg/kg body weight) is administered to induce acute lung injury.[5]

-

This compound Administration: Two hours after LPS instillation, mice receive an intratracheal injection of this compound at different doses (e.g., 0.22 mg/kg and 2.2 mg/kg body weight).[5]

-

Sample Collection: At 24 hours post-LPS administration, the mice are euthanized.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid (BALF). The BALF is centrifuged to separate the cells from the supernatant.

-

Lung Tissue: Lung tissues are harvested for histological analysis and RNA/protein extraction.

-

-

Analysis:

-

Cell Count and Differentiation: Total and differential cell counts (neutrophils, macrophages) in the BALF are performed.

-

Cytokine Analysis: The levels of inflammatory cytokines in the BALF supernatant are measured by ELISA or cytometric bead array.

-

Histology: Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

-

Gene Expression: Total RNA is extracted from lung tissue, and the mRNA expression of inflammatory genes is quantified by real-time PCR.

-

Unexplored and Conflicting Areas

NLRP3 Inflammasome

To date, there is no direct scientific evidence to suggest that this compound modulates the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. While some natural compounds from other plants have been shown to inhibit NLRP3 inflammasome activation, further research is required to determine if this compound possesses similar activity.

NF-κB and MAPK Pathways

While a key study indicates this compound's anti-inflammatory effects are independent of NF-κB inhibition, other studies on related compounds from Alisma orientale, such as Alisol F, have shown inhibitory effects on both the NF-κB and MAPK (ERK, JNK, p38) signaling pathways. This discrepancy highlights the need for further research to definitively characterize the specificity of this compound's mechanism of action in comparison to other structurally similar compounds from the same plant source.

Conclusion and Future Directions

This compound exerts its anti-inflammatory effects primarily through the activation of the Nrf2 signaling pathway by inhibiting Nrf2 ubiquitination. This leads to the upregulation of a suite of antioxidant and cytoprotective genes. Current evidence suggests this mechanism is independent of the NF-κB pathway. The role of this compound in modulating other key inflammatory pathways, such as the NLRP3 inflammasome, remains to be elucidated.

Future research should focus on:

-

Determining the in vitro IC50 values of this compound for the inhibition of various pro-inflammatory cytokines and mediators.

-

Investigating the potential interaction of this compound with the NLRP3 inflammasome and its components, including caspase-1 activation and IL-1β secretion.

-

Further clarifying the effects of this compound on the MAPK signaling pathways to resolve any existing ambiguities.

-

Conducting more extensive in vivo studies in various inflammatory disease models to validate its therapeutic potential.

This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanism of action, serving as a valuable resource for the scientific community to guide future research and development of this compound-based therapeutics.

References

Alismol and the NF-κB Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alismol, a sesquiterpenoid found in medicinal plants such as Alisma orientale and Vladimiria souliei, has garnered attention for its anti-inflammatory properties. A key focus of research into its mechanism of action has been its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. However, the precise role of this compound in modulating NF-κB activity appears to be cell-type specific and is a subject of ongoing investigation, with some studies indicating direct inhibition and others suggesting alternative anti-inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the NF-κB signaling pathway, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved mechanisms and workflows.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a naturally occurring sesquiterpenoid that has been investigated for a variety of pharmacological activities.[1] The NF-κB family of transcription factors plays a crucial role in regulating immune and inflammatory responses.[2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This allows NF-κB, most commonly the p65/p50 heterodimer, to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

This compound's Interaction with the NF-κB Signaling Pathway: Conflicting Evidence

The scientific literature presents a nuanced and somewhat conflicting view on the direct effects of this compound on the NF-κB signaling pathway. The observed mechanism appears to be dependent on the cellular context.

Evidence for NF-κB Inhibition in Microglia

Research on LPS-stimulated primary and BV2 microglial cells suggests that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway.[6] In this cell type, this compound has been shown to suppress the production of NF-κB-dependent pro-inflammatory mediators.[6] Further mechanistic studies in microglia indicate that this compound inhibits LPS-induced NF-κB activation.[6] This inhibitory action on NF-κB is proposed as a key mechanism for its neuroprotective effects.[6]

Evidence for an NF-κB-Independent, Nrf2-Dependent Mechanism in Macrophages

In contrast, a study utilizing the RAW 264.7 macrophage cell line found that this compound did not suppress NF-κB activity.[7][8] This research demonstrated that this compound failed to prevent the nuclear localization of the NF-κB p65 subunit upon LPS stimulation.[8] Instead, the anti-inflammatory effects of this compound in this model were attributed to the activation of the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) pathway.[7][8] this compound was shown to induce the expression of Nrf2-regulated antioxidant genes such as Heme Oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase-1 (NQO-1), and glutamyl cysteine ligase catalytic units (GCLC).[7] The activation of Nrf2 by this compound appears to be linked to a reduction in Nrf2 ubiquitination, a key mechanism for suppressing its activity.[7]

This discrepancy highlights the importance of considering the specific cellular and experimental context when evaluating the mechanism of action of this compound.

Quantitative Data on the Effects of this compound and Related Compounds

Table 1: Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated Microglia

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| NO Production | Primary Microglia, BV2 cells | Not specified | Reduced | [6] |

| PGE2 Levels | Primary Microglia, BV2 cells | Not specified | Reduced | [6] |

| iNOS Expression | Primary Microglia, BV2 cells | Not specified | Suppressed | [6] |

| COX-2 Expression | Primary Microglia, BV2 cells | Not specified | Suppressed | [6] |

| IL-1β mRNA & Protein | Primary Microglia, BV2 cells | Not specified | Inhibited | [6] |

| IL-6 mRNA & Protein | Primary Microglia, BV2 cells | Not specified | Inhibited | [6] |

| TNF-α mRNA & Protein | Primary Microglia, BV2 cells | Not specified | Inhibited | [6] |

Table 2: Effects of Alisol F on the NF-κB Pathway in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Alisol F Concentration | Effect | Reference |

| p-p65 Levels | Not specified | Attenuated | |

| p-IκB-α Levels | Not specified | Inhibited | |

| Total IκB-α Levels | Not specified | Increased | |

| Nuclear p65 Levels | Not specified | Reduced | [6] |

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway and Putative Intervention by this compound

The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of intervention by this compound, as suggested by studies in microglial cells.

Caption: this compound's putative inhibition of the NF-κB pathway in microglia.

Experimental Workflow for Investigating this compound's Effect on NF-κB

This diagram outlines a typical experimental workflow to assess the impact of this compound on the NF-κB signaling pathway.

References

- 1. Nrf2 exerts mixed inflammation and glucose metabolism regulatory effects on murine RAW264.7 macrophages [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory mechanism of compound K in activated microglia and its neuroprotective effect on experimental stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nrf2-mediated anti-inflammatory polarization of macrophages as therapeutic targets for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Sesquiterpenoid Isolated from Vladimiria souliei, Suppresses Proinflammatory Mediators in Lipopolysaccharide-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Biological Activity of Alismol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alismol, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, with a focus on its anti-inflammatory, emerging anticancer, and potential neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

This compound is primarily isolated from medicinal plants such as Alisma orientale and Vladimiria souliei. Its chemical structure, characterized by a guaiane-type sesquiterpene skeleton, underpins its unique biological properties. This guide will delve into the molecular mechanisms through which this compound exerts its effects, present available quantitative data, and provide detailed experimental protocols to facilitate further research in this promising area.

Anti-inflammatory Activity

The most extensively studied biological activity of this compound is its potent anti-inflammatory effect. This activity is primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.

Mechanism of Action

This compound has been shown to exert its anti-inflammatory effects through two principal signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

-

Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes. This compound has been demonstrated to inhibit the activation of NF-κB in LPS-stimulated microglia[1]. This inhibition leads to a downstream reduction in the production of key inflammatory mediators.

-

Activation of the Nrf2 Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes. Unlike its inhibitory effect on NF-κB, this compound has been found to activate the Nrf2 pathway. This activation is associated with a decrease in the ubiquitination of Nrf2, a process that typically marks it for degradation[2]. By promoting Nrf2 stability and nuclear translocation, this compound enhances the cellular antioxidant response, thereby contributing to its anti-inflammatory properties.

The dual modulation of these pathways highlights the multifaceted nature of this compound's anti-inflammatory action, making it a particularly interesting candidate for therapeutic development.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potency of this compound has been quantified in various in vitro studies. A key metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit a specific biological process by 50%.

| Biological Effect | Cell Line | Stimulant | IC50 Value (µM) | Reference |

| Nitric Oxide (NO) Production | Murine Macrophage RAW264.7 | Interferon-γ | Not specified | [1] |

Note: While the referenced study mentions inhibitory effects, specific IC50 values for this compound on NO production in RAW264.7 cells were not provided in the abstract.

Key Experimental Protocols

To facilitate further investigation into the anti-inflammatory properties of this compound, detailed protocols for essential in vitro assays are provided below.

Objective: To determine the cytotoxic effect of this compound on relevant cell lines (e.g., RAW264.7 macrophages, BV2 microglia) and to establish a non-toxic concentration range for subsequent bioactivity assays.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value for cytotoxicity if applicable.

Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., RAW264.7) in a 24-well plate and treat with various concentrations of this compound for 1 hour before stimulating with an inflammatory agent like LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Objective: To investigate the effect of this compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.

Methodology:

-

Cell Lysis: After treatment with this compound and/or LPS, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

Objective: To determine the inhibitory effect of this compound on the transcriptional activity of NF-κB.

Methodology:

-

Transfection: Transfect cells (e.g., HEK293T or RAW264.7) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment and Stimulation: After transfection, treat the cells with various concentrations of this compound for 1 hour before stimulating with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Anticancer Activity

While the anti-inflammatory properties of this compound are well-documented, its potential as an anticancer agent is an emerging area of research. Studies on other sesquiterpenes and compounds from Alisma orientale suggest that this compound may also possess cytotoxic and anti-proliferative effects against various cancer cell lines.

Quantitative Data on Anticancer Activity

Direct quantitative data on the anticancer activity of this compound is limited in the currently available literature. However, studies on structurally related compounds provide a basis for comparison and suggest potential avenues for future investigation. For instance, other sesquiterpenes isolated from Alisma orientale have demonstrated cytotoxic effects.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Alisol B 23-acetate | Not specified | Not specified | [3] |

| Alisol A 24-acetate | Not specified | Not specified | [3] |

Note: The referenced study indicates anticancer activity but does not provide specific IC50 values in the abstract.

Further research is needed to establish the specific IC50 values of this compound against a panel of human cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Key Experimental Protocols

Objective: To evaluate the cytotoxic effect of this compound on various cancer cell lines.

Methodology: The protocol is identical to the MTT assay described in the anti-inflammatory section, with the substitution of cancer cell lines (e.g., MCF-7, HeLa, A549) for immune cells.

Neuroprotective Activity

The neuroprotective potential of this compound is another promising area of investigation, largely stemming from its anti-inflammatory and antioxidant properties. Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.

Mechanism of Action

This compound's ability to suppress microglia activation and the production of neurotoxic inflammatory mediators suggests a potential neuroprotective role[1]. By inhibiting the NF-κB pathway and activating the Nrf2 pathway in the central nervous system, this compound may help to mitigate the neuronal damage associated with neuroinflammatory conditions.

Quantitative Data on Neuroprotective Activity

Specific quantitative data on the neuroprotective effects of this compound are not yet widely available. However, other sesquiterpenes isolated from Vladimiria souliei have shown promising neuroprotective activity.

| Compound | Cell Line | Insult | EC50 Value (µM) | Reference |

| Vlasouliolide J | PC-12 | Glutamate | 2.11 ± 0.35 | [2][4] |

| Vlasoulide A | PC-12 | Glutamate | 13.54 ± 0.33 | [5] |

EC50 (half-maximal effective concentration) represents the concentration of the compound that provides 50% of the maximum protective effect.

These findings suggest that sesquiterpenes from the same plant source as this compound have significant neuroprotective potential, warranting further investigation into this compound's specific effects.

Key Experimental Protocols

Objective: To assess the protective effect of this compound against neurotoxin-induced cell death in neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons.

Methodology:

-

Cell Culture and Differentiation: Culture and differentiate neuronal cells as required.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., glutamate, MPP+, 6-OHDA, or amyloid-beta) to induce cell death.

-

Viability Assessment: Assess cell viability using methods such as the MTT assay, LDH release assay (measuring membrane integrity), or by counting viable cells after staining with trypan blue.

Visualizations

To further elucidate the complex biological processes modulated by this compound, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: this compound's dual anti-inflammatory mechanism.

Caption: Western blot experimental workflow.

Conclusion

This compound is a promising natural sesquiterpene with well-established anti-inflammatory properties and emerging potential in the fields of cancer and neuroprotection. Its ability to modulate key signaling pathways, including NF-κB and Nrf2, provides a strong mechanistic basis for its therapeutic potential. While quantitative data on its anti-inflammatory effects are available, further research is required to fully elucidate its anticancer and neuroprotective activities, including the determination of specific IC50 and EC50 values against a broader range of cell lines and in various disease models. The experimental protocols provided in this guide offer a framework for researchers to build upon and contribute to the growing body of knowledge surrounding this intriguing natural compound. The continued investigation of this compound and its derivatives holds significant promise for the development of novel therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. The antitumor molecular mechanism of Alisma orientalis with c-myc DNA: multi-spectroscopic analysis and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Five rare dimeric sesquiterpenes exhibiting potential neuroprotection activity from Vladimiria souliei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vlasoulides A and B, a pair of neuroprotective C32 dimeric sesquiterpenes with a hexacyclic 5/7/5/5/(5)/7 carbon skeleton from the roots of Vladimiria souliei - PMC [pmc.ncbi.nlm.nih.gov]

Alismol's Neuroprotective Potential: A Technical Guide for Drug Development Professionals

Fuzhou, China – Alismol, a naturally occurring triterpenoid, and its derivatives are emerging as promising candidates for the development of novel neuroprotective therapeutics. This technical guide provides an in-depth analysis of the current scientific evidence supporting the neuroprotective effects of this compound, with a focus on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Mechanisms of Neuroprotection

This compound and its analogues, notably Alisol A 24-acetate, exert their neuroprotective effects primarily through the modulation of key signaling pathways involved in inflammation, apoptosis, and cellular stress responses. The primary mechanisms identified to date are the activation of the PI3K/Akt signaling pathway and the regulation of the SIRT3-NF-κB/MAPK pathway.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. In the context of neuroprotection, this compound A 24-acetate has been shown to up-regulate the phosphorylation of both PI3K and Akt in animal models of global cerebral ischemia/reperfusion (GCI/R) injury.[1] This activation of the PI3K/Akt pathway is crucial for its therapeutic effects, as the neuroprotective and anti-inflammatory benefits of Alisol A 24-acetate are abolished when this pathway is inhibited.[1]

The SIRT3-NF-κB/MAPK Signaling Pathway

In the context of pathological brain aging induced by a high-fat diet (HFD), Alisol A has been demonstrated to attenuate microglial activation by targeting the SIRT3-NF-κB/MAPK pathway.[2] This mechanism involves the reduction of inflammatory cytokine release and the preservation of neuronal integrity.[2]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its derivatives.

Table 1: In Vitro Efficacy of Alisol A 24-acetate in Oxygen-Glucose Deprivation (OGD) Model

| Parameter | Model System | Treatment | Concentration | Result | Reference |

| Cell Viability (IC50) | Brain Microvascular Endothelial Cells (BMECs) | Alisol A 24-acetate | - | 98.53 mg/L | [3] |

| Apoptosis | OGD-induced BMECs | Alisol A 24-acetate | 10, 20 mg/L | Increased Bcl-2/Bax ratio | [3] |

| Inflammation | OGD-induced BMECs | Alisol A 24-acetate | 10, 20 mg/L | Decreased TNF-α and IL-1β levels | [3] |

| Oxidative Stress | OGD-induced BMECs | Alisol A 24-acetate | 1, 10, 20 mg/L | Decreased intracellular ROS levels | [3] |

Table 2: In Vivo Efficacy of Alisol A 24-acetate in Global Cerebral Ischemia/Reperfusion (GCI/R) Mouse Model

| Parameter | Metric | Control (GCI/R) | Alisol A 24-acetate Treatment | Result | Reference |

| Neurological Deficit | Modified Neurological Deficit Score | High | Significantly Lower | Improved neurological function | [1] |

| Cognitive Function | Morris Water Maze Escape Latency | Prolonged | Significantly Shorter | Improved spatial learning and memory | [1] |

| Neuroinflammation | IL-1β, TNF-α, iNOS expression | High | Significantly Lower | Reduced pro-inflammatory cytokine expression | [1][4] |

| Apoptosis | Cleaved Caspase-3 expression | High | Significantly Lower | Reduced apoptotic cell death | [5] |

| Apoptosis | Bax/Bcl-2 ratio | High | Significantly Lower | Shift towards pro-survival signaling | [5] |

Table 3: In Vivo Efficacy of Alisol A in High-Fat Diet (HFD)-Induced Pathological Brain Aging Mouse Model

| Parameter | Metric | Control (HFD) | Alisol A Treatment | Result | Reference |

| Cognitive Function | Behavioral Tests | Impaired | Improved | Enhanced cognitive performance | [2] |

| Neuroinflammation | Microglial Activation | Increased | Reduced | Suppressed neuroinflammatory response | [2] |

| Neuronal Integrity | Hippocampal Neuron Number | Decreased | Increased | Protected against neuronal loss | [2] |

| Neuronal Integrity | Dendritic Spine Density | Decreased | Increased | Preserved synaptic structures | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide overviews of the key experimental protocols used in the cited studies.

Global Cerebral Ischemia/Reperfusion (GCI/R) Animal Model

This in vivo model is used to mimic the damage caused by a stroke.

Protocol Steps:

-

Animal Preparation: Male C57BL/6J mice are typically used. They are housed under standard laboratory conditions with ad libitum access to food and water.

-

Anesthesia: Mice are anesthetized, often with an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Procedure: A midline cervical incision is made to expose the common carotid arteries. The arteries are carefully separated from the vagus nerve.

-

Ischemia Induction: Both common carotid arteries are occluded using micro-aneurysm clips for a defined period, typically 20 minutes, to induce global cerebral ischemia.

-

Reperfusion: The clips are removed to allow blood flow to resume.

-

Treatment: Alisol A 24-acetate or a vehicle control is administered, often via intraperitoneal or intravenous injection, at specific time points post-reperfusion.

-

Post-Operative Care: Animals are monitored during recovery to ensure proper healing and well-being.

-

Behavioral and Molecular Analysis: At designated time points after surgery, animals undergo behavioral testing (e.g., Morris water maze) and are then euthanized for tissue collection and subsequent molecular analysis (e.g., Western blotting, immunohistochemistry).

High-Fat Diet (HFD)-Induced Neuroinflammation Animal Model

This model is used to study the impact of metabolic stress on brain health and neuroinflammation.

Protocol Steps:

-

Animal Selection and Housing: Six-month-old male C57BL/6J mice are commonly used and housed in a controlled environment.[2]

-

Dietary Regimen: Mice are fed a high-fat diet (typically 60% of calories from fat) for an extended period, such as 12 weeks, to induce obesity and metabolic dysfunction.[2]

-

Treatment Administration: Alisol A is administered to the treatment group, often mixed with the diet or given by oral gavage, for the duration of the HFD feeding.[6]

-

Monitoring: Body weight, food intake, and metabolic parameters are monitored regularly throughout the study.

-

Behavioral and Molecular Analysis: Following the dietary intervention, cognitive function is assessed using behavioral tasks. Animals are then sacrificed for the collection of brain tissue to analyze markers of neuroinflammation, neuronal damage, and relevant signaling pathways.[2]

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to quantify the expression and phosphorylation status of proteins in the PI3K/Akt pathway.

Protocol Steps:

-

Protein Extraction: Brain tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K and Akt.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.[7]

Protocol Steps:

-

Apparatus: A circular pool is filled with opaque water, and a hidden platform is submerged just below the water's surface in one of the four quadrants. Visual cues are placed around the room.

-

Acquisition Phase: Mice are subjected to a series of training trials over several days. In each trial, the mouse is placed in the water at a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

-

Data Analysis: Escape latency, path length, and time spent in the target quadrant are analyzed to assess learning and memory performance.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

The TUNEL assay is a method for detecting apoptotic DNA fragmentation in situ.[8]

Protocol Steps:

-

Tissue Preparation: Brain tissue is fixed, embedded in paraffin, and sectioned.

-

Permeabilization: The tissue sections are treated with proteinase K to allow the labeling enzyme to access the nuclear DNA.

-

Labeling: The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT adds the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The incorporated biotin-dUTP is detected using streptavidin conjugated to a reporter enzyme (e.g., HRP) or a fluorescent dye.

-

Visualization: The apoptotic cells are visualized and quantified using microscopy. TUNEL-positive cells are indicative of apoptosis.

Conclusion

The available evidence strongly suggests that this compound and its derivatives possess significant neuroprotective properties, primarily through their anti-inflammatory and anti-apoptotic actions mediated by the PI3K/Akt and SIRT3-NF-κB/MAPK signaling pathways. The quantitative data from both in vitro and in vivo models provide a solid foundation for further preclinical and clinical development. The detailed experimental protocols outlined in this guide are intended to facilitate the replication and extension of these findings, ultimately accelerating the translation of this promising natural compound into a novel therapeutic for a range of neurodegenerative and neurological disorders.

References

- 1. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia-reperfusion injury are mediated by regulating the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alisol A Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alisol B 23-Acetate Increases the Antitumor Effect of Bufalin on Liver Cancer through Inactivating Wnt/β-Catenin Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alisol A attenuates high‐fat‐diet‐induced obesity and metabolic disorders via the AMPK/ACC/SREBP‐1c pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cyagen.com [cyagen.com]

- 8. TUNEL assay - Wikipedia [en.wikipedia.org]

Unveiling the Therapeutic Promise of Alismol: A Technical Guide for Drug Discovery

Introduction

Alismol, a naturally occurring sesquiterpenoid found in plants such as Alisma orientale and Vladimiria souliei, has emerged as a compound of significant interest within the scientific community.[1] Possessing a unique chemical structure, this compound has demonstrated a spectrum of pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its anti-inflammatory, neuroprotective, and putative anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms.

Pharmacological Profile of this compound

This compound exerts its biological effects through the modulation of key signaling pathways implicated in inflammation and cellular stress responses. The primary mechanisms of action identified to date are the activation of the Nrf2 pathway and the inhibition of the NF-κB signaling cascade.

Anti-inflammatory and Cytoprotective Effects via Nrf2 Activation

A significant body of evidence highlights this compound's ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes.

One study demonstrated that this compound's therapeutic effect in a mouse model of acute lung injury (ALI) is mediated by Nrf2 activation.[2] In this context, this compound was shown to induce the expression of downstream targets of Nrf2, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2] The upregulation of these antioxidant enzymes helps to mitigate the oxidative damage and inflammation characteristic of ALI. Notably, this study found that this compound did not suppress NF-κB activity in this model, suggesting a distinct mechanism of action in this pathology.[2]

Signaling Pathway: this compound-induced Nrf2 Activation

References

- 1. This compound, a Sesquiterpenoid Isolated from Vladimiria souliei, Suppresses Proinflammatory Mediators in Lipopolysaccharide-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Alismol in Traditional Chinese Medicine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Pharmacological Activities of Alismol

Introduction

This compound is a naturally occurring sesquiterpenoid found in Alisma orientale (Sam.) Juzep., a perennial marsh plant whose rhizome, known as Rhizoma Alismatis or "Ze Xie" (泽泻), is a staple in Traditional Chinese Medicine (TCM).[1] For centuries, Rhizoma Alismatis has been prescribed for its diuretic properties and to treat a variety of ailments including edema, hyperlipidemia, and inflammatory conditions.[2][3] this compound, as one of its bioactive constituents, has garnered scientific interest for its potential therapeutic applications, particularly for its anti-inflammatory effects.[1][4]

This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its chemical properties, pharmacological activities, and underlying molecular mechanisms. The information is tailored for researchers, scientists, and drug development professionals, with an emphasis on quantitative data, experimental methodologies, and visual representations of key biological pathways.

Chemical Properties and Extraction

This compound is a sesquiterpene with the chemical formula C₁₅H₂₄O.[1] Its chemical structure and properties are summarized in the table below.

Table 2.1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | [1] |

| Molecular Weight | 220.35 g/mol | [1] |

| IUPAC Name | (1R,3aS,8aS)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol | N/A |

| CAS Number | 87827-55-2 | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

Extraction and Isolation

A common method for the extraction and isolation of this compound and other terpenoids from Rhizoma Alismatis involves the use of organic solvents. A general workflow is described below.

A more specific method for isolating sesquiterpenoids and triterpenes from the methanolic extract of Alisma orientale has been described, leading to the identification of this compound among other compounds.[4]

Pharmacological Activities and Molecular Mechanisms

This compound exhibits a range of pharmacological activities, with its anti-inflammatory properties being the most extensively studied. This section details these activities, the available quantitative data, and the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[4]

| Assay | Cell Line | Parameter | Result | Source |

| Nitric Oxide (NO) Production | LPS-activated macrophages | IC₅₀ | 8.4-68 µM | [4] |

The inhibitory effect on NO production is attributed to the suppression of inducible nitric oxide synthase (iNOS) induction.[4]

The anti-inflammatory action of this compound is mediated through the activation of the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) signaling pathway. This compound does not appear to directly inhibit the NF-κB pathway, a common target for anti-inflammatory compounds. Instead, it activates Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase-1 (NQO-1), and glutamyl cysteine ligase catalytic units (GCLC).

The activation of Nrf2 by this compound is achieved by suppressing its ubiquitination, a key mechanism for Nrf2 degradation. This leads to the accumulation of Nrf2 in the nucleus and subsequent transcription of its target genes.

Other Pharmacological Activities

While less characterized than its anti-inflammatory effects, this compound is also reported to possess other therapeutic properties.

-

Antihypertensive Effects: Sesquiterpenoids from Rhizoma Alismatis, including this compound, have been noted for their antihypertensive effects.[1]

-

Antiallergic Activity: this compound is also mentioned to have remarkable antiallergic activity.[1]

-

Neuroprotective and Anti-Atherosclerotic Potential: While direct evidence for this compound is limited, the source plant, Alisma orientale, and its other constituents, such as alisol A, have demonstrated neuroprotective and anti-atherosclerotic activities.[5][6] Further research is needed to specifically elucidate the role of this compound in these effects.

Quantitative data (e.g., IC₅₀ or EC₅₀ values) for these additional activities of this compound are not currently well-documented in the scientific literature.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the bioactivity of this compound. These are based on published literature and are intended to be informative rather than complete, step-by-step protocols.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of a compound on a cell line.

Results for this compound: No significant cytotoxicity was observed in RAW 264.7 macrophage cells at concentrations up to 10⁻⁵ M.[2]

Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the anti-inflammatory effect of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.

-

Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and treated with varying concentrations of this compound.

-

Griess Reaction: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production is calculated, and the IC₅₀ value is determined.

Nrf2 Ubiquitination Assay

This assay determines if a compound affects the ubiquitination of the Nrf2 protein.

-

Cell Transfection: HEK293 cells are co-transfected with plasmids encoding for V5-tagged Nrf2, Flag-tagged Keap1, and HA-tagged ubiquitin.

-

Treatment: Transfected cells are treated with this compound (e.g., 10⁻⁶ M or 10⁻⁵ M for 16 hours).

-

Proteasome Inhibition: A proteasome inhibitor (e.g., MG132) is added prior to harvesting to prevent the degradation of ubiquitinated proteins.

-

Immunoprecipitation: Cell lysates are subjected to immunoprecipitation using an anti-V5 antibody to pull down V5-tagged Nrf2.

-

Western Blotting: The immunoprecipitated proteins are analyzed by Western blotting using an anti-HA antibody to detect ubiquitinated Nrf2.

Toxicology and Pharmacokinetics

Comprehensive toxicological and pharmacokinetic data for purified this compound are limited in the available literature. However, studies on the aqueous extract of Rhizoma Alismatis provide some insights into its safety profile.

Toxicology

A 90-day repeated oral dose toxicity study of Alismatis Rhizoma aqueous extract in Sprague-Dawley rats was conducted.[7][8]

| Parameter | Result | Source |

| No-Observed-Adverse-Effect Level (NOAEL) | > 2000 mg/kg/day | [8] |

| Observed Effects at High Doses | Increased red blood cells, hemoglobin, hematocrit, albumin, total protein, and urine volume in males at 2000 mg/kg/day (attributed to diuretic effect) | [8] |

| Mortality | None observed | [7] |

| Target Organs | None identified | [8] |

It is important to note that these results are for the aqueous extract and may not directly translate to the toxicity profile of purified this compound. Standard toxicological evaluations for this compound, such as the Ames test for mutagenicity and the hERG assay for cardiotoxicity, have not been reported in the reviewed literature.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound, including its oral bioavailability, half-life, metabolism, and excretion, have not been detailed in the available scientific literature. Further studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is critical for its development as a therapeutic agent.

Conclusion and Future Directions

This compound, a sesquiterpenoid from the traditional Chinese medicine Rhizoma Alismatis, exhibits promising anti-inflammatory activity with a clear mechanism of action involving the activation of the Nrf2 signaling pathway. Its traditional use for inflammatory conditions is thus supported by modern pharmacological studies.

For drug development professionals and researchers, this compound presents an interesting lead compound. However, several knowledge gaps need to be addressed:

-

Quantitative Pharmacological Data: There is a need for more comprehensive quantitative data, including IC₅₀ and EC₅₀ values, for its various reported biological activities beyond NO inhibition.

-

Pharmacokinetics: A thorough investigation of the pharmacokinetic profile of this compound is essential to assess its drug-like properties.

-

Toxicology: Detailed toxicological studies on purified this compound are required to establish a comprehensive safety profile.

-

In Vivo Efficacy: While some in vivo data exists, further studies in relevant animal models are needed to confirm its therapeutic efficacy for specific disease indications.

Addressing these areas will be crucial in determining the potential of this compound to be developed into a modern therapeutic agent. The rich history of Rhizoma Alismatis in TCM, coupled with the emerging scientific evidence for the bioactivity of this compound, provides a strong rationale for continued research and development efforts.

References

- 1. Quantitative Analysis of Eight Triterpenoids and Two Sesquiterpenoids in Rhizoma Alismatis by Using UPLC-ESI/APCI-MS/MS and Its Application to Optimisation of Best Harvest Time and Crude Processing Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. francis-press.com [francis-press.com]

- 4. Effects of sesquiterpenes and triterpenes from the rhizome of Alisma orientale on nitric oxide production in lipopolysaccharide-activated macrophages: absolute stereostructures of alismaketones-B 23-acetate and -C 23-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic Effects of Alisma orientale and its Active Constituents on Cardiovascular Disease and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of Alismol by HPLC and NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alismol is a naturally occurring sesquiterpenoid found in Alisma orientale (Sam.) Juzep (Alismaceae), commonly known as "Ze-Xie" in traditional Chinese medicine.[1] This compound and the plant from which it is derived have been investigated for various pharmacological activities, including anti-inflammatory, antihypertensive, and antiallergic effects.[1] Recent studies have also highlighted its role in relieving acute lung injury through the activation of the Nrf2 signaling pathway.[2][3]

Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of this compound in plant materials, extracts, and pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables summarize the quantitative analysis of this compound and related compounds in Alismatis Rhizoma as reported in the literature. These methods demonstrate good linearity, precision, accuracy, and recovery.

Table 1: HPLC-UV Method Validation for Triterpenoids and Sesquiterpenoids in Rhizoma Alismatis [1]

| Parameter | This compound & Other Analytes |

| Linearity (r) | > 0.9971 |

| Intra-day Precision (RSD, %) | < 3.83 |

| Inter-day Precision (RSD, %) | < 3.22 |

| Accuracy (RE, %) | 1.21 - 1.46 |

| Repeatability (RSD, %) | < 2.78 |

| Stability (RSD, %) | < 3.19 |

| Recovery (%) | 97.24 - 102.49 |

| Limit of Detection (ng/mL) | 0.14 - 1.67 |

| Limit of Quantification (ng/mL) | 0.44 - 5.65 |

Table 2: UPLC-MS/MS Method Validation for Triterpenoids in Alismatis Rhizoma [4][5]

| Parameter | 14 Representative Triterpenoids |

| Linearity (r) | 0.9980 - 0.9999 |

| Intra-day Precision (RSD, %) | 1.18 - 3.79 |

| Inter-day Precision (RSD, %) | 1.53 - 3.96 |

| Stability (RSD, %) | 1.32 - 3.97 |

| Repeatability (RSD, %) | 2.21 - 4.25 |

| Recovery (%) | 98.11 - 103.8 |

Experimental Protocols

Extraction of this compound from Alisma orientale

This protocol is based on the preparation of an ethanol extract of Alisma orientale for the identification of its chemical constituents.[3]

Materials and Reagents:

-

Dried and powdered tuber of Alisma orientale

-

80% (v/v) Ethanol

-

Filter paper (0.2 µm)

-

Lyophilizer

-

Rotary evaporator

Procedure:

-

Soak 200 g of powdered Alisma orientale tuber in 1000 mL of 80% (v/v) ethanol.

-

Heat the mixture at 60°C for 8 hours.

-

Allow the mixture to cool to room temperature and then filter it through a 0.2 µm filter to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

-

Lyophilize the remaining aqueous extract to obtain a dry powder. The reported yield is approximately 18%.[3]

-

Store the dried extract at -20°C until further analysis.

HPLC Analysis of this compound

This protocol outlines a general method for the quantitative analysis of this compound and other terpenoids in Alismatis Rhizoma extracts.[1][6]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Waters CORTECS UPLC C18 column (2.1 mm × 200 mm, 1.6 µm) or a Shim-Pack CLC-ODS C18 column (6.0 mm x 150 mm, 5 µm).[1][6]

-

Mobile Phase A: Water with 0.1% formic acid.[1]

-

Gradient Elution: A gradient elution program should be optimized for the separation of this compound from other components. A typical run time is within 7 minutes for UPLC.[1]

-

Flow Rate: To be optimized based on the column dimensions (e.g., 1.0 mL/min).[7]

-

Detection Wavelength: 210 nm.[6]

-

Injection Volume: 1-10 µL.

-

Column Temperature: To be maintained at a constant temperature (e.g., 30°C).

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in methanol or another suitable solvent to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to different concentrations for the calibration curve.

-

Sample Solution: Accurately weigh the dried extract and dissolve it in the mobile phase or a suitable solvent. Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

NMR Spectroscopic Analysis of this compound

NMR spectroscopy is a powerful tool for the structural elucidation and identification of natural products like this compound.[2][3]

Instrumentation and Conditions:

-

NMR Spectrometer: A 300-500 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents for this type of compound.

-

Sample Concentration: 1-10 mg of purified this compound in 0.5-0.7 mL of deuterated solvent.

-

Experiments:

-

1D NMR: ¹H NMR and ¹³C NMR are essential for initial structural characterization.

-

2D NMR: COSY, HSQC, and HMBC experiments can be used to confirm the structure by establishing proton-proton and proton-carbon correlations.

-

Sample Preparation:

-

Dissolve the purified this compound sample in the chosen deuterated solvent in an NMR tube.

-

Ensure the sample is fully dissolved and the solution is clear.

Data Processing and Analysis:

-